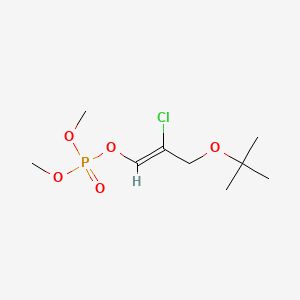
2-Chloro-3-(1,1-dimethylethoxy)-1-propenyl dimethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(1,1-dimethylethoxy)-1-propenyl dimethyl phosphate is an organophosphorus compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical structure, which includes a phosphate group, a chloro substituent, and a tert-butoxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1,1-dimethylethoxy)-1-propenyl dimethyl phosphate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-chloro-3-(1,1-dimethylethoxy)-1-propenyl alcohol with dimethyl phosphorochloridate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
化学反応の分析
Types of Reactions
2-Chloro-3-(1,1-dimethylethoxy)-1-propenyl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phosphonates.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of 3-(1,1-dimethylethoxy)-1-propenyl dimethyl phosphate.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various phosphates, phosphonates, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Chloro-3-(1,1-dimethylethoxy)-1-propenyl dimethyl phosphate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphate metabolism.
Industry: It is utilized in the manufacture of pesticides, flame retardants, and plasticizers.
作用機序
The mechanism of action of 2-Chloro-3-(1,1-dimethylethoxy)-1-propenyl dimethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific enzymes by binding to their active sites or allosteric sites. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
類似化合物との比較
Similar Compounds
1,2-Dibromo-2-chloro-3-(1,1-dimethylethoxy)propyl dimethyl phosphate: This compound has similar structural features but includes bromine atoms, which can alter its reactivity and applications.
2-Chloro-3-(1,1-dimethylethoxy)-1-allyl dimethyl phosphate: This compound has an allyl group instead of a propenyl group, affecting its chemical properties and uses.
Uniqueness
2-Chloro-3-(1,1-dimethylethoxy)-1-propenyl dimethyl phosphate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound in research and industry.
特性
CAS番号 |
3186-27-4 |
|---|---|
分子式 |
C9H18ClO5P |
分子量 |
272.66 g/mol |
IUPAC名 |
[(Z)-2-chloro-3-[(2-methylpropan-2-yl)oxy]prop-1-enyl] dimethyl phosphate |
InChI |
InChI=1S/C9H18ClO5P/c1-9(2,3)14-6-8(10)7-15-16(11,12-4)13-5/h7H,6H2,1-5H3/b8-7- |
InChIキー |
GZYOOBPIOVWSJX-FPLPWBNLSA-N |
異性体SMILES |
CC(C)(C)OC/C(=C/OP(=O)(OC)OC)/Cl |
正規SMILES |
CC(C)(C)OCC(=COP(=O)(OC)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


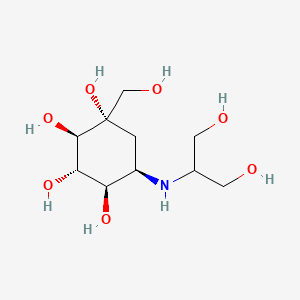

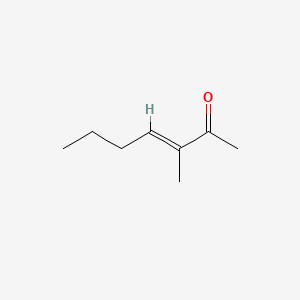
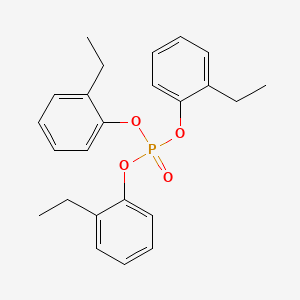
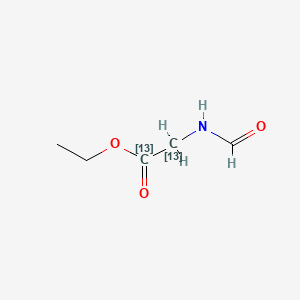
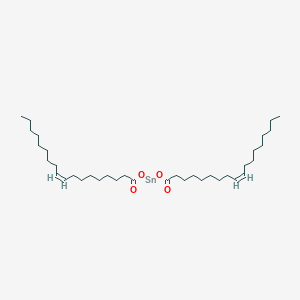
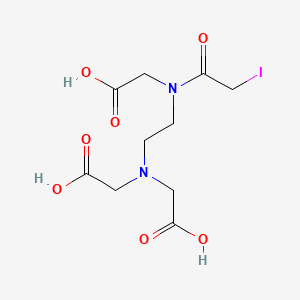
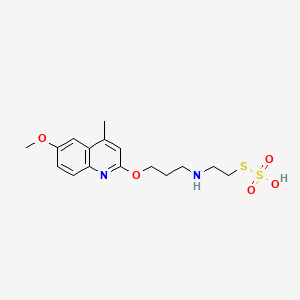
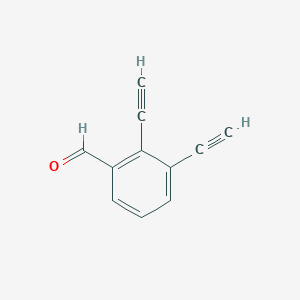

![1-[2-(Benzyloxy)-5-bromophenyl]adamantane](/img/structure/B13828873.png)
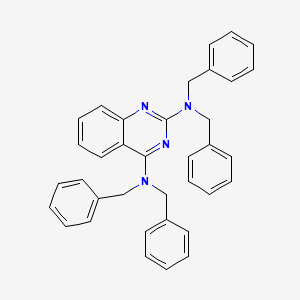
![4-Thiazolecarboxamide,N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-2-(formylamino)-](/img/structure/B13828892.png)

